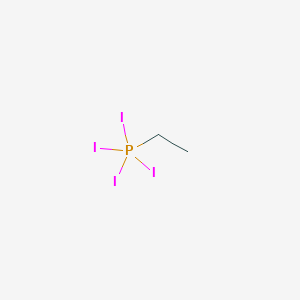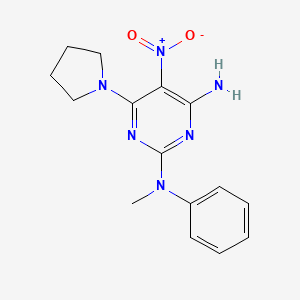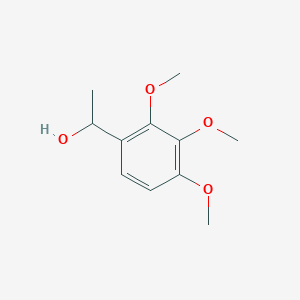![molecular formula C10H27P3Sn B14144252 [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) CAS No. 89129-49-7](/img/structure/B14144252.png)
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) is a chemical compound that falls under the category of organophosphorus compounds It is characterized by the presence of a stannanetriyl group bonded to three methylene groups, each of which is further bonded to a dimethylphosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.
Industrial Production Methods
Industrial production methods for [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) are not well-documented in the literature. the general principles of organophosphorus compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely to be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and substrates involved .
Vergleich Mit ähnlichen Verbindungen
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can be compared to other similar organophosphorus compounds, such as:
Tertiary phosphines: These compounds also contain phosphorus atoms bonded to carbon atoms and are widely used in catalysis and coordination chemistry.
Phosphine oxides: These are oxidized derivatives of phosphines and have different reactivity and applications.
Phosphine sulfides: These compounds contain sulfur atoms bonded to phosphorus and are used in various chemical processes.
The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) lies in its specific structural arrangement and the presence of the stannanetriyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
89129-49-7 |
|---|---|
Molekularformel |
C10H27P3Sn |
Molekulargewicht |
358.95 g/mol |
IUPAC-Name |
[bis(dimethylphosphanylmethyl)-methylstannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/3C3H8P.CH3.Sn/c3*1-4(2)3;;/h3*1H2,2-3H3;1H3; |
InChI-Schlüssel |
OKELQWGOQTXASB-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)C[Sn](C)(CP(C)C)CP(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


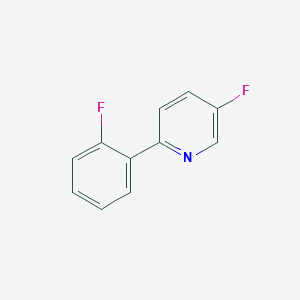
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
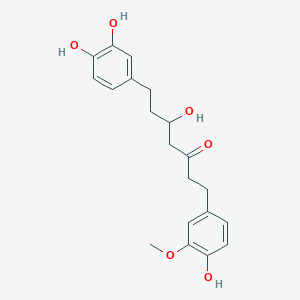
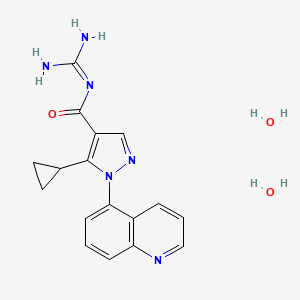
![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)

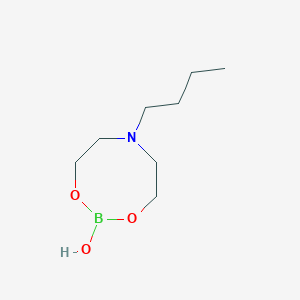
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
